molecular formula C23H27N3O4S B10807991 1-(6-{[4-(4-Acetylphenyl)piperazin-1-YL]sulfonyl}-1,2,3,4-tetrahydroquinolin-1-YL)ethan-1-one

1-(6-{[4-(4-Acetylphenyl)piperazin-1-YL]sulfonyl}-1,2,3,4-tetrahydroquinolin-1-YL)ethan-1-one

Cat. No.: B10807991
M. Wt: 441.5 g/mol
InChI Key: TWEOOGHKGYXXRJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-330837 involves several steps, starting from readily available starting materials. The key steps include:

    Formation of the Core Structure: The core structure of WAY-330837 is synthesized through a series of condensation reactions involving aromatic compounds and sulfur-containing reagents.

    Chlorination: The introduction of the chlorine atom is achieved through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Final Assembly: The final assembly of the molecule involves coupling reactions to attach the remaining functional groups under controlled conditions, typically using catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of WAY-330837 follows similar synthetic routes but is optimized for large-scale production. This involves:

    Batch Processing: Large reactors are used to carry out the reactions in batches, ensuring consistent quality and yield.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to obtain the final pure compound.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

WAY-330837 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

WAY-330837 has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of WAY-330837 involves its interaction with specific molecular targets within biological systems. It is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

    Modulate Pathways: Affect various signaling pathways by interacting with key proteins and receptors.

    Induce Cellular Responses: Trigger cellular responses such as apoptosis or cell cycle arrest through its interactions with cellular components.

Comparison with Similar Compounds

WAY-330837 can be compared with other similar compounds to highlight its uniqueness:

List of Similar Compounds

  • WAY-304671
  • WAY-330837-95-1

WAY-330837 stands out due to its unique combination of functional groups and its versatile applications in various scientific fields.

Properties

Molecular Formula

C23H27N3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

1-[4-[4-[(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)sulfonyl]piperazin-1-yl]phenyl]ethanone

InChI

InChI=1S/C23H27N3O4S/c1-17(27)19-5-7-21(8-6-19)24-12-14-25(15-13-24)31(29,30)22-9-10-23-20(16-22)4-3-11-26(23)18(2)28/h5-10,16H,3-4,11-15H2,1-2H3

InChI Key

TWEOOGHKGYXXRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)N(CCC4)C(=O)C

Origin of Product

United States

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